3-(tert-Butoxy)isoquinolin-1-amine
Description
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]isoquinolin-1-amine |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)16-11-8-9-6-4-5-7-10(9)12(14)15-11/h4-8H,1-3H3,(H2,14,15) |
InChI Key |
ZENTWMCMBGDBMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC2=CC=CC=C2C(=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)isoquinolin-1-amine can be achieved through various synthetic routes. One common method involves the transition metal-free cascade reactions of alkynols with imines using potassium tert-butoxide as a catalyst. This method allows for the formation of isoquinolin-1(2H)-one derivatives in good yields . Another approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods
Industrial production methods for 3-(tert-Butoxy)isoquinolin-1-amine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxy)isoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolin-1(2H)-one derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions include isoquinolin-1(2H)-one derivatives, various amine derivatives, and substituted isoquinoline compounds.
Scientific Research Applications
3-(tert-Butoxy)isoquinolin-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(tert-Butoxy)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. For example, they can inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural and physicochemical differences between 3-(tert-Butoxy)isoquinolin-1-amine and its analogs:
Key Observations:
- Electronic Effects : The electron-donating tert-butoxy and p-tolyl groups contrast with the electron-withdrawing trifluoromethoxy group, altering charge distribution and binding affinity.
- Lipophilicity : The tert-butoxy group increases hydrophobicity compared to trifluoromethoxy, which may reduce aqueous solubility but enhance membrane permeability.
Anticancer Activity
- FX-9 (p-Tolyl analog) : Demonstrates antiproliferative effects in lymphoblastic leukemia cells via apoptosis induction, with IC₅₀ values in the low micromolar range . Its planar p-tolyl group likely facilitates intercalation or enzyme inhibition.
- 3-(Trifluoromethoxy)isoquinolin-1-amine: The electron-withdrawing trifluoromethoxy group may enhance interactions with electron-deficient enzyme active sites, though specific activity data are lacking .
- 3-(tert-Butoxy)isoquinolin-1-amine: The bulky tert-butoxy group could reduce binding to certain targets (e.g., DNA or topoisomerases) but improve metabolic stability, extending half-life in vivo.
Antimicrobial Activity
- FX-9: Reported to exhibit antifungal and antimalarial activity, attributed to its isoquinoline core .
- 3-(o-Tolyl)isoquinolin-1-amine: Ortho-substituted analogs often show reduced activity due to steric interference with target binding .
Physicochemical and Pharmacokinetic Properties
| Property | 3-(tert-Butoxy)isoquinolin-1-amine | FX-9 | 3-(Trifluoromethoxy)isoquinolin-1-amine |
|---|---|---|---|
| Solubility (aq.) | Low (hydrophobic substituent) | Moderate | Moderate (polar O-CF₃ group) |
| Metabolic Stability | High (steric protection) | Moderate | High (C-F bond stability) |
| Plasma Protein Binding | Likely high | Data unavailable | Data unavailable |
Biological Activity
3-(tert-Butoxy)isoquinolin-1-amine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Overview of Isoquinoline Derivatives
Isoquinoline derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of tert-butoxy groups within isoquinoline structures can enhance solubility and bioavailability, making them promising candidates for drug development.
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of 3-(tert-Butoxy)isoquinolin-1-amine against various cancer cell lines. For instance, structural optimization efforts have led to the identification of isoquinoline derivatives that exhibit potent inhibitory activities against prostate cancer cell lines with significant selectivity indices.
Table 1: Antiproliferative Activity of Isoquinoline Derivatives
| Compound | LASCPC-01 IC50 (μM) | PC-3 IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 3-(tert-Butoxy)isoquinolin-1-amine | TBD | TBD | TBD |
| Lycobetaine | 0.34 ± 0.16 | 3.85 ± 0.21 | 11.3 |
| Sanguinarine | 0.96 ± 0.64 | 1.92 ± 0.55 | 2.0 |
Note: TBD indicates values that need to be determined through further research.
In a study focusing on the mechanism of action, it was found that compounds similar to 3-(tert-Butoxy)isoquinolin-1-amine could induce G1 cell cycle arrest and apoptosis in cancer cells, suggesting a potential pathway for anticancer activity .
Caspase Inhibition
Another area of interest is the inhibition of caspases, which are crucial in the apoptotic process. Research has shown that isoquinoline derivatives can act as potent inhibitors of caspase-3, a key enzyme involved in apoptosis . The modification of these compounds has yielded analogues with low nanomolar potency against caspase-3, indicating their potential as therapeutic agents in diseases characterized by abnormal apoptosis.
The biological activity of 3-(tert-Butoxy)isoquinolin-1-amine is believed to be mediated through multiple mechanisms:
- Cell Cycle Arrest : Compounds have been shown to halt the progression of cancer cells through the G1 phase.
- Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.
- Caspase Inhibition : Inhibiting caspases can protect healthy cells from apoptosis while promoting survival in targeted cancer cells.
Study on Prostate Cancer Cells
A notable study investigated the effects of various isoquinoline derivatives on prostate cancer cell lines. The findings indicated that certain derivatives exhibited remarkable selectivity and potency against specific cancer types, with some compounds showing an SI greater than 190-fold over non-cancerous cell lines . This selectivity is crucial for minimizing side effects during treatment.
Neuroprotective Effects
In addition to anticancer properties, some isoquinoline derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. The modulation of oxidative stress pathways is one proposed mechanism by which these compounds may exert protective effects on neuronal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
